molecular formula C9H9BrO3 B101895 Methyl 4-bromo-3-methoxybenzoate CAS No. 17100-63-9

Methyl 4-bromo-3-methoxybenzoate

Cat. No. B101895
Key on ui cas rn: 17100-63-9
M. Wt: 245.07 g/mol
InChI Key: XLKDKHRGIJWOSN-UHFFFAOYSA-N
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Patent
US07122565B2

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (14.480 mmol, 2.600 g) in acetone (180 mL), potassium carbonate (62.988 mmol, 8.710 g) and dimethylsulfate (31.422 mmol, 2.970 mL) were added. The reaction was stirred at RT for 30 minutes and evaporated to dryness. The residue was then diluted with water and extracted with ethyl acetate. The collected organic layer was washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure. 4-Bromo-3-methoxy-benzoic acid methyl ester was isolated by chromatography on silica gel eluting with cyclohexane containing from 0% to 20% ethyl acetate. Yield: 47%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1O.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].COS([O:23][CH3:24])(=O)=O.[CH3:25]C(C)=O>>[CH3:25][O:13][C:12](=[O:15])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[C:3]([O:23][CH3:24])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
8.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.97 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
180 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The collected organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)Br)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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